molecular formula C12H14N4OS B3327156 3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione CAS No. 31821-84-8

3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No.: B3327156
CAS No.: 31821-84-8
M. Wt: 262.33 g/mol
InChI Key: UJIHCJJFQCEQGV-UHFFFAOYSA-N
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Description

3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the reaction of 4-methoxybenzaldehyde with ethyl hydrazinecarbothioamide under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst such as hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography can be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The imine group can be reduced to form an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. The compound can bind to the active site of enzymes, thereby blocking their activity and leading to the death of the microorganism. In the case of its anticancer activity, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thiol
  • 3-(4-methoxyphenyl)-4-ethyl-1,2,4-triazole-5-thione
  • 4-(4-methoxyphenyl)-5-ethyl-1,2,4-triazole-3-thione

Uniqueness

3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione is unique due to the presence of the methoxyphenylmethylideneamino group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a different set of molecular targets compared to other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-3-11-14-15-12(18)16(11)13-8-9-4-6-10(17-2)7-5-9/h4-8H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIHCJJFQCEQGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 2
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3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 3
3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-ethyl-4-[(4-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

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